Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C22H17N5O4 and its molecular weight is 415.409. The purity is usually 95%.
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Scientific Research Applications
Oncology Research
This compound has potential applications in cancer research due to its structural similarity to molecules that interact with cellular kinases. Kinase inhibitors are a class of drugs that block certain enzymes (kinases) and are used to treat cancers by preventing cancer cells from growing and dividing .
Drug Design and Development
The presence of a pyrazinyl-oxadiazolyl moiety suggests that this compound could be used as a scaffold for designing new drugs. This structure is often seen in molecules with good binding affinity to various biological targets, making it valuable in the development of new therapeutic agents .
Material Science
Compounds like Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate can be used in material science for the development of organic materials with specific electronic or photonic properties due to their stable heterocyclic frameworks .
Biological Activity Studies
The heterocyclic components of this compound, particularly the oxadiazole and pyrazine rings, are known for a wide range of biological activities. This makes it a candidate for studying antimicrobial, anti-inflammatory, and antiviral properties in biological systems .
Structural Biology
In structural biology, this compound could be used to study protein-ligand interactions. Its ability to form hydrogen bonds and engage in hydrophobic interactions makes it a suitable probe for understanding the binding mechanisms of small molecules to proteins .
Analytical Chemistry
In analytical chemistry, such compounds can be used as standards or reagents in chromatography and mass spectrometry. Their unique structures allow for easy identification and quantification when analyzing complex biological samples .
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold, which contains pyrrole and pyrazine rings, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that the pyrazine ring, a key component of this compound, is a very important pharmacophore . The amides and sulfonamides of pyrazines are useful as therapeutic agents , suggesting that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Pyrrolopyrazine derivatives, which share structural similarities with this compound, have shown a wide range of biological activities . This suggests that this compound may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
The molecular weight of this compound is 32133 , which is within the optimal range for oral bioavailability in drug discovery
Result of Action
Compounds with similar structures have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects . This suggests that this compound may have similar effects.
properties
IUPAC Name |
methyl 4-[[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O4/c1-30-22(29)15-8-6-14(7-9-15)21(28)25-17-5-3-2-4-16(17)12-19-26-20(27-31-19)18-13-23-10-11-24-18/h2-11,13H,12H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOHXPSHFRDFMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.